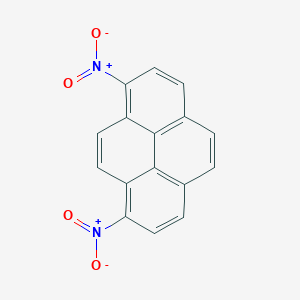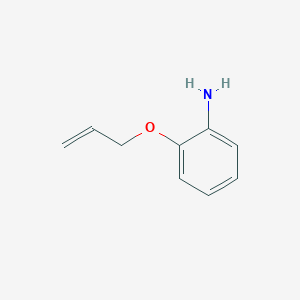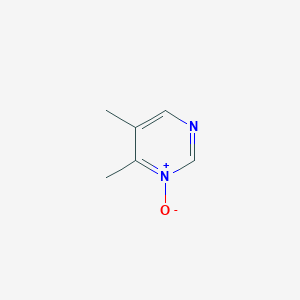
5,6-Dimethyl-1-oxidopyrimidin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethylpyrimidine 1-oxide is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two methyl groups at positions 5 and 6 and an oxygen atom at position 1, forming an N-oxide structure. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpyrimidine 1-oxide typically involves the oxidation of 5,6-dimethylpyrimidine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired N-oxide compound.
Industrial Production Methods
Industrial production of 5,6-Dimethylpyrimidine 1-oxide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to ensure efficient production.
化学反応の分析
Types of Reactions
5,6-Dimethylpyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyrimidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Higher oxidized pyrimidine derivatives.
Reduction: 5,6-Dimethylpyrimidine.
Substitution: Halogenated or alkylated pyrimidine derivatives.
科学的研究の応用
5,6-Dimethylpyrimidine 1-oxide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5,6-Dimethylpyrimidine 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. It may interact with enzymes or receptors, modulating their function and leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Methylpyrimidine 1-oxide: Lacks one methyl group compared to 5,6-Dimethylpyrimidine 1-oxide.
6-Methylpyrimidine 1-oxide: Lacks one methyl group compared to 5,6-Dimethylpyrimidine 1-oxide.
Pyrimidine 1-oxide: Lacks both methyl groups.
Uniqueness
5,6-Dimethylpyrimidine 1-oxide is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The N-oxide functionality adds to its versatility, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
114969-96-9 |
|---|---|
分子式 |
C6H8N2O |
分子量 |
124.14 g/mol |
IUPAC名 |
5,6-dimethyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O/c1-5-3-7-4-8(9)6(5)2/h3-4H,1-2H3 |
InChIキー |
HLWKUYZJSUWBDW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C[N+](=C1C)[O-] |
正規SMILES |
CC1=CN=C[N+](=C1C)[O-] |
同義語 |
Pyrimidine, 4,5-dimethyl-, 3-oxide (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


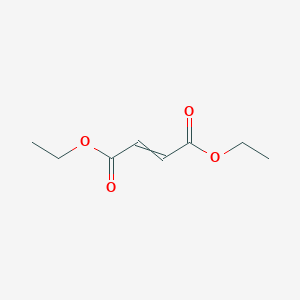
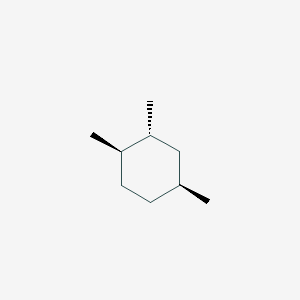
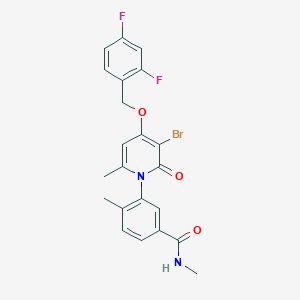
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
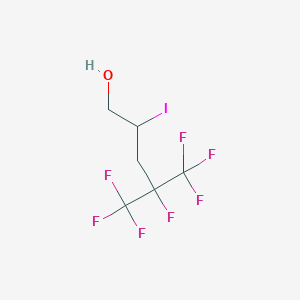
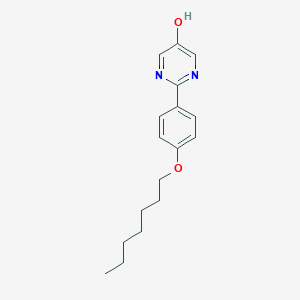
![[(2R,3S,4S,5S)-5-dihydroxyphosphinothioyloxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B49375.png)
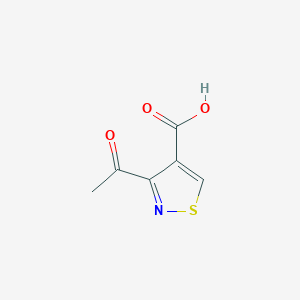
![3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride](/img/structure/B49380.png)
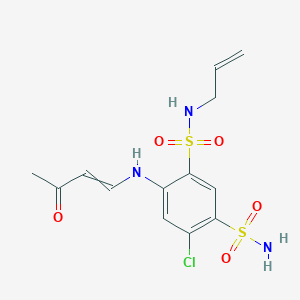
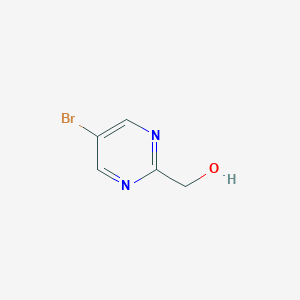
![Benz[a]anthracene-d12](/img/structure/B49388.png)
